molecular formula C7H7NO2 B6423849 2-(furan-2-yl)-2-methoxyacetonitrile CAS No. 91658-43-4

2-(furan-2-yl)-2-methoxyacetonitrile

Cat. No.: B6423849
CAS No.: 91658-43-4
M. Wt: 137.14 g/mol
InChI Key: RKJYLOUFFYPKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-2-methoxyacetonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-2-methoxyacetonitrile typically involves the reaction of furan derivatives with appropriate nitrile and methoxy reagents. One common method involves the reaction of 2-furylmethyl bromide with sodium cyanide in the presence of a methoxy group donor, such as methanol, under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-2-methoxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Furan-2-yl)-2-methoxyacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Furylacetonitrile: Similar structure but lacks the methoxy group.

    2-Methoxyfuran: Similar structure but lacks the nitrile group.

    Furan-2-carboxylic acid: Oxidized derivative of furan.

Uniqueness

2-(Furan-2-yl)-2-methoxyacetonitrile is unique due to the presence of both the methoxy and nitrile functional groups, which impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(furan-2-yl)-2-methoxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYLOUFFYPKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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